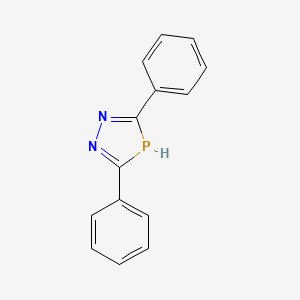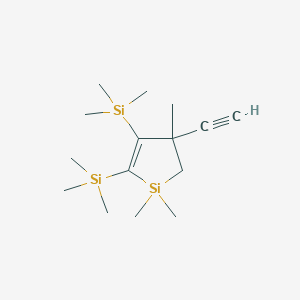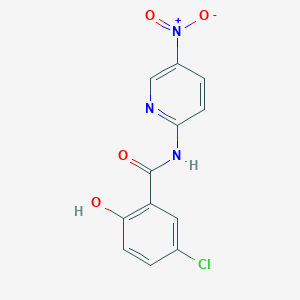
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a hydroxy group at the 2-position, and a nitro group attached to a pyridinyl ring at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method provides active sites for the synthesis of benzamides, resulting in high yields and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . Additionally, purification of the synthesized compounds can be achieved through crystallization from solvents such as absolute ethanol or dimethylformamide .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NBS for bromination
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position using NBS results in the formation of brominated benzamide derivatives .
Applications De Recherche Scientifique
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, paper, and plastic products.
Mécanisme D'action
The mechanism of action of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can disrupt bacterial cell function .
Comparaison Avec Des Composés Similaires
- Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)-
- Benzamide, 2-chloro-N-hydroxy-
Comparison: Compared to other similar compounds, benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 2-position and the nitro group at the N-position enhances its antimicrobial activity and reactivity in chemical reactions .
Propriétés
Numéro CAS |
92721-73-8 |
|---|---|
Formule moléculaire |
C12H8ClN3O4 |
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
Clé InChI |
ACRODJNNGPPBAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


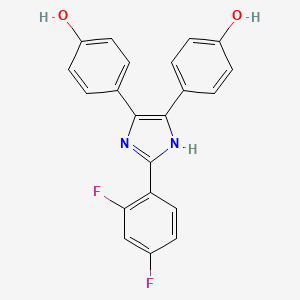
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
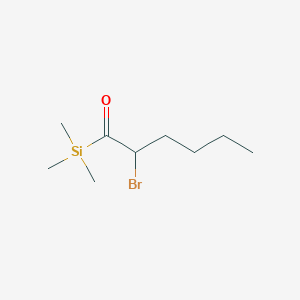

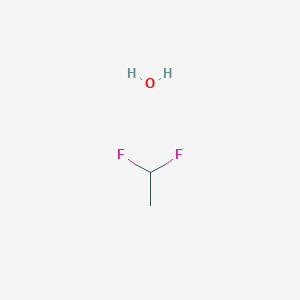
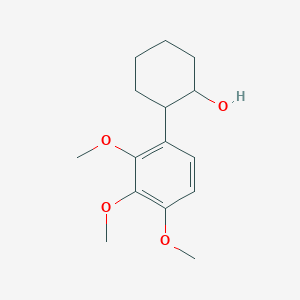
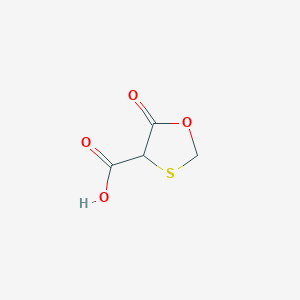
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
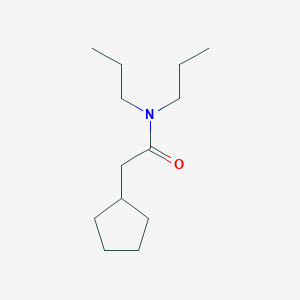
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
